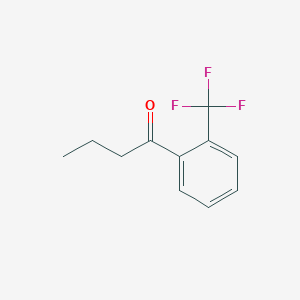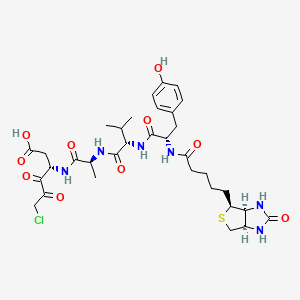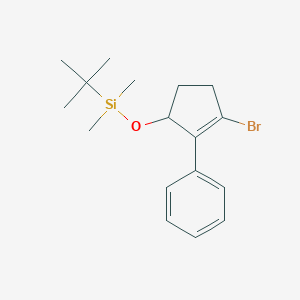
((3-Bromo-2-phenylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((3-Bromo-2-phenylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C17H25BrOSi and a molecular weight of 353.37 g/mol . It is characterized by the presence of a bromine atom, a phenyl group, and a tert-butyl-dimethylsilane group attached to a cyclopentene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Bromo-2-phenylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane typically involves the following steps:
Formation of the Cyclopentene Ring: The initial step involves the formation of the cyclopentene ring with a phenyl group attached. This can be achieved through a series of cyclization reactions.
Bromination: The next step is the bromination of the cyclopentene ring to introduce the bromine atom at the desired position.
Attachment of the tert-Butyl-dimethylsilane Group: The final step involves the attachment of the tert-butyl-dimethylsilane group to the oxygen atom on the cyclopentene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
((3-Bromo-2-phenylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or hydroxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding cyclopentene derivative without the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include various substituted cyclopentene derivatives.
Oxidation Reactions: Products include cyclopentene oxides or hydroxides.
Reduction Reactions: Products include the corresponding cyclopentene derivative without the bromine atom.
Aplicaciones Científicas De Investigación
((3-Bromo-2-phenylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with specific biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ((3-Bromo-2-phenylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane involves its interaction with specific molecular targets. The bromine atom and the phenyl group play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The tert-butyl-dimethylsilane group provides stability and lipophilicity, enhancing the compound’s ability to penetrate biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
- ((3-Chloro-2-phenylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane
- ((3-Iodo-2-phenylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane
- ((3-Fluoro-2-phenylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane
Uniqueness
((3-Bromo-2-phenylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interaction with other molecules, making it a valuable reagent in organic synthesis and research .
Propiedades
Fórmula molecular |
C17H25BrOSi |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
(3-bromo-2-phenylcyclopent-2-en-1-yl)oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C17H25BrOSi/c1-17(2,3)20(4,5)19-15-12-11-14(18)16(15)13-9-7-6-8-10-13/h6-10,15H,11-12H2,1-5H3 |
Clave InChI |
WJIFEGURAHTJPR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1CCC(=C1C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,2-Difluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13038661.png)

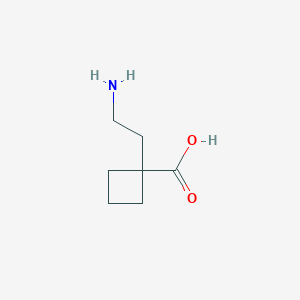
![3-Iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13038680.png)
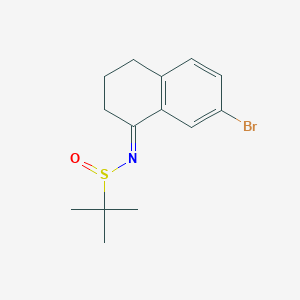
![1-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B13038691.png)
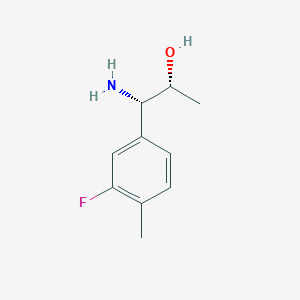
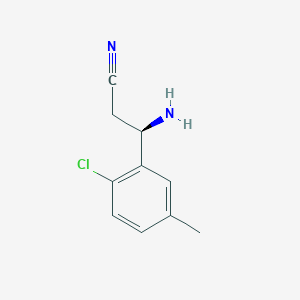
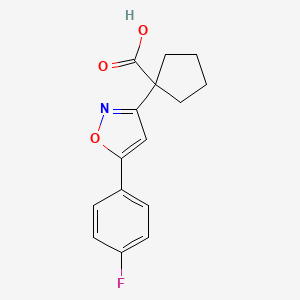

![(7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B13038731.png)
